molecular formula C10H11ClN2O2 B2458078 2-chloro-N'-(phenylacetyl)acetohydrazide CAS No. 199938-15-3

2-chloro-N'-(phenylacetyl)acetohydrazide

Cat. No. B2458078
CAS RN: 199938-15-3
M. Wt: 226.66
InChI Key: KDXVUWFNHBPXTH-UHFFFAOYSA-N
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Description

2-chloro-N’-(phenylacetyl)acetohydrazide is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It is also known by its English alias, 2-Chloro-N’-(phenylacetyl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of 2-chloro-N’-(phenylacetyl)acetohydrazide consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .

Mechanism of Action

While the specific mechanism of action for 2-chloro-N’-(phenylacetyl)acetohydrazide is not available, a study on a similar compound, 2-chloro-N-phenylacetamide, showed promising antifungal activity against strains of Aspergillus flavus . The study suggests that the compound likely acts by binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .

Future Directions

The future directions for research on 2-chloro-N’-(phenylacetyl)acetohydrazide could include further exploration of its potential antifungal properties, as suggested by the study on 2-chloro-N-phenylacetamide . Additionally, its synthesis and chemical properties could be further investigated to expand its potential applications in various fields.

properties

IUPAC Name

N'-(2-chloroacetyl)-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-10(15)13-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVUWFNHBPXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-(phenylacetyl)acetohydrazide

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